molecular formula C13H7Cl2FN2O3 B5554787 2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide

2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide

Cat. No.: B5554787
M. Wt: 329.11 g/mol
InChI Key: WPRZWFYFIWYTTL-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide is a chemical compound with the molecular formula C13H7Cl2FN2O3

Preparation Methods

The synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a substitution reaction where the 3-chloro-4-fluoroaniline is introduced. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine .

Chemical Reactions Analysis

2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include thionyl chloride for deacylation and various amines for substitution reactions .

Scientific Research Applications

2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of enzyme activities and disruption of cellular processes .

Comparison with Similar Compounds

2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide can be compared with similar compounds such as:

The presence of the nitro group in this compound makes it unique and provides it with distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(3-chloro-4-fluorophenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FN2O3/c14-10-3-2-8(18(20)21)6-9(10)13(19)17-7-1-4-12(16)11(15)5-7/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRZWFYFIWYTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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